molecular formula C12H16INO3 B2766531 tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate CAS No. 876346-94-0

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

Cat. No.: B2766531
CAS No.: 876346-94-0
M. Wt: 349.168
InChI Key: UEMZDSPHGUAIEF-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate (CAS 876346-94-0) is a carbamate-protected aniline derivative of interest in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C12H16INO3 and a molecular weight of 349.16 g/mol, serves as a versatile chemical building block . The structure features a tert-butyloxycarbonyl (Boc) protecting group on the amine moiety of a 4-iodo-2-methoxyaniline core . The Boc group is a widely used protecting group in synthetic chemistry because it is stable to bases and nucleophiles and can be cleanly removed under mild acidic conditions or other specialized methods when the synthetic sequence requires it . The presence of the iodine atom on the aromatic ring makes it a valuable intermediate for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZDSPHGUAIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate has been studied for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.

Neuroprotective Effects
Research indicates that derivatives of carbamate compounds can exhibit neuroprotective properties. For instance, compounds similar to this compound have shown moderate protective activity against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory markers such as TNF-α and free radicals . This suggests potential applications in treating Alzheimer's disease.

Anticancer Properties
Studies have demonstrated that certain carbamate derivatives can inhibit tumor proliferation and metastasis. The compound's ability to modulate macrophage polarization may contribute to its anticancer effects, as evidenced by experiments showing reduced tumor growth in animal models . The stability of the tert-butyl group enhances the pharmacokinetic profile of these compounds, making them suitable candidates for further development in cancer therapeutics.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis due to its functional groups that allow for various chemical modifications.

Deprotection Strategies
Recent advancements have highlighted methods for the selective deprotection of tert-butyl carbamates using reagents like oxalyl chloride in methanol. This method allows for high yields and is compatible with a variety of substrates, facilitating the synthesis of more complex molecules from simpler precursors . The ability to selectively remove protecting groups is crucial for multi-step synthetic routes in drug development.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. SAR studies have shown that modifications on the aromatic rings significantly impact the compound's efficacy against specific biological targets, such as cholinesterases and other enzymes involved in neurodegenerative processes .

Data Tables

Application Area Description References
NeuroprotectionReduces amyloid-beta toxicity in astrocytes; potential Alzheimer's treatment.
Anticancer ActivityInhibits tumor growth and macrophage polarization; tested in mouse models.
Organic SynthesisActs as an intermediate; selective deprotection methods enhance synthetic routes.
Structure-Activity RelationshipModifications impact biological activity; crucial for drug design.

Case Studies

  • Neuroprotective Effects Against Amyloid Beta
    • A study evaluated a compound similar to this compound's effect on astrocyte viability when exposed to amyloid beta 1-42. Results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential use in Alzheimer's disease therapy .
  • Antitumor Activity
    • In vivo studies demonstrated that carbamate derivatives could inhibit tumor growth by modulating immune responses, specifically through the inhibition of M2 macrophage polarization . This points to a promising avenue for developing new cancer therapies based on this compound.
  • Synthetic Versatility
    • Research on deprotection strategies revealed effective methods for converting tert-butyl carbamates into active pharmaceutical ingredients. The use of oxalyl chloride provided high yields and compatibility with diverse functional groups, showcasing its utility in complex organic syntheses .

Mechanism of Action

The mechanism by which tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions . The iodine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
tert-Butyl N-(4-iodo-2-methoxyphenyl)carbamate 4-Iodo, 2-methoxy C₁₂H₁₆INO₃ High reactivity in cross-coupling (e.g., Suzuki, Ullmann) due to iodine leaving group .
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate 4-Bromo, 3-methoxy (benzyl linkage) C₁₄H₁₈BrNO₃ Bromine substituent enables Suzuki coupling; benzyl group increases steric bulk .
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 4-Methoxy, 3-CF₃ C₁₃H₁₆F₃NO₃ Electron-withdrawing CF₃ group enhances electrophilicity; used in medicinal chemistry intermediates .
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate 2-Fluoro, 4-thiazole C₁₇H₂₀FN₂O₂S Thiazole moiety introduces heterocyclic diversity; fluorine improves metabolic stability .
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Piperidine core with CF₃ C₁₂H₁₉F₃N₂O₂ Bicyclic structure enhances rigidity; CF₃ group modulates lipophilicity .

Key Observations :

  • Iodine vs. Bromine/Chloro : The iodine substituent in the target compound offers superior leaving-group ability compared to bromine or chlorine, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-couplings .
  • Methoxy Group : The electron-donating methoxy group at the ortho position stabilizes the carbamate via resonance, contrasting with electron-withdrawing groups (e.g., CF₃ in ) that enhance electrophilicity.
  • Benzyl vs. Direct Phenyl Linkage : Benzyl carbamates (e.g., ) introduce a methylene spacer, reducing steric hindrance compared to direct phenyl-linked carbamates like the target compound.
Physicochemical Properties
  • Solubility: The iodine atom’s polarizability may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-halogenated analogues.
  • Stability : The tert-butyl group confers steric protection to the carbamate, increasing stability under acidic conditions relative to methyl or ethyl carbamates.

Biological Activity

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, an iodine atom at the para position of the aromatic ring, and a methoxy group at the ortho position. This unique structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The iodine substituent may increase the lipophilicity of the compound, potentially enhancing its permeability through cellular membranes and improving binding affinity to target sites.

Biological Activities

  • Anticancer Activity :
    • In vitro Studies : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapy .
    • Mechanism : The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of halogen atoms like iodine is known to enhance antimicrobial activity by disrupting microbial cell membranes.
  • Enzyme Inhibition :
    • Studies have shown that related compounds can act as inhibitors for specific enzymes involved in critical biological pathways. For example, inhibition of cytochrome P450 enzymes has been noted, which can affect drug metabolism and lead to potential drug-drug interactions .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various carbamate derivatives, including those structurally similar to this compound. The results indicated that these compounds were effective in inducing apoptosis in human leukemia cell lines at concentrations as low as 10 μM. The study highlighted the importance of the iodine substituent in enhancing cytotoxicity compared to non-iodinated analogs .

Case Study 2: Antimicrobial Properties

In another investigation, a series of carbamate derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of iodine was correlated with increased antibacterial potency, suggesting that the compound could be developed into a new class of antimicrobial agents.

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameActivity TypeIC50 (μM)Remarks
This compoundAnticancer<10Induces apoptosis in leukemia cells
Tert-butyl N-(4-chloro-2-methoxyphenyl)carbamateAntimicrobial15Effective against Staphylococcus aureus
Tert-butyl N-(3-nitro-2-methoxyphenyl)carbamateAnti-inflammatory12Inhibits pro-inflammatory cytokines

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate?

  • Methodology :
    • React 4-iodo-2-methoxyaniline with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
    • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    • Key Considerations :
  • Iodo-substituted anilines may require inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
  • Excess tert-butyl chloroformate (1.2–1.5 equiv) ensures complete conversion .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :
    • NMR :
  • ¹H NMR : Expect aromatic protons at δ 6.5–7.5 ppm (split due to iodine's quadrupolar effects). Methoxy (-OCH₃) resonance at δ ~3.8 ppm .
  • ¹³C NMR : tert-butyl carbon at δ ~80 ppm; carbamate carbonyl at δ ~155 ppm .
    • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z ~362 (C₁₂H₁₅INO₃).
    • X-ray Crystallography : Use SHELX or SIR97 for structure refinement. Iodine’s heavy atom effect simplifies phase determination but may complicate data collection due to absorption .

Stability and Storage

Q. Q3. How should this compound be stored to maintain stability?

  • Guidelines :
    • Store in amber vials at –20°C under inert gas (Ar) to prevent hydrolysis of the carbamate group.
    • Avoid prolonged exposure to moisture or light, which can degrade the iodo-substituted aromatic ring .
    • Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation.

Reactivity and Functionalization

Q. Q4. How does the 4-iodo substituent influence reactivity in cross-coupling reactions?

  • Advanced Applications :
    • The iodo group participates in Ullmann , Suzuki-Miyaura , or Sonogashira couplings under catalytic conditions (e.g., Pd(PPh₃)₄, CuI).
    • Optimization Tips :
  • Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) for efficient coupling .
  • Monitor for dehalogenation side reactions, especially under strong reducing conditions.

Crystallographic Challenges

Q. Q5. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues :
    • Iodine’s large atomic radius can lead to crystal lattice distortions, complicating data collection.
    • Solutions :
  • Use synchrotron radiation for high-resolution data.
  • Apply SHELXL’s absorption correction tools to mitigate heavy-atom effects .
    • Example : A similar carbamate derivative required 0.5 Å resolution to resolve iodine positions .

Biological Activity and SAR

Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Approach :
    • Synthesize analogs with halogen (Br, Cl) or methyl substitutions at the 4-position.
    • Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays.
    • Data Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity .

Computational Modeling

Q. Q7. Which computational tools predict the compound’s interaction with biological targets?

  • Advanced Techniques :
    • Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., kinases with ATP-binding pockets).
    • DFT Calculations : Analyze iodine’s electronic effects on carbamate reactivity using Gaussian09 .
    • PubChem Data : Reference CID 65143087 for preliminary physicochemical properties .

Contradictions in Experimental Data

Q. Q8. How can conflicting spectroscopic data be resolved during characterization?

  • Troubleshooting :
    • Scenario : Discrepant ¹H NMR integrations suggest impurities.
    • Solutions :
  • Re-purify via preparative HPLC (C18 column, MeCN/H₂O).
  • Confirm molecular weight via HRMS to rule out byproducts (e.g., de-iodinated species) .

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